molecular formula C8H8FNS B065253 3-Fluoro-4-methylbenzene-1-carbothioamide CAS No. 175277-87-9

3-Fluoro-4-methylbenzene-1-carbothioamide

Cat. No.: B065253
CAS No.: 175277-87-9
M. Wt: 169.22 g/mol
InChI Key: WFCXNRMNVWYANI-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylbenzene-1-carbothioamide is an organic compound with the molecular formula C8H8FNS and a molecular weight of 169.22 g/mol . This compound is characterized by the presence of a fluorine atom at the third position, a methyl group at the fourth position, and a carbothioamide group attached to the benzene ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Scientific Research Applications

3-Fluoro-4-methylbenzene-1-carbothioamide is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents.

    Industry: Used in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methylbenzene-1-carbothioamide typically involves the reaction of 3-fluoro-4-methylbenzenamine with carbon disulfide and a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then converted to the desired carbothioamide product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylbenzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylbenzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylbenzenamine
  • 3-Fluoro-4-methylbenzonitrile
  • 3-Fluoro-4-methylphenol

Uniqueness

3-Fluoro-4-methylbenzene-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the fluorine atom and carbothioamide group enhances its potential for various applications in scientific research and industry.

Properties

IUPAC Name

3-fluoro-4-methylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNS/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCXNRMNVWYANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396905
Record name 3-Fluoro-4-methylbenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-87-9
Record name 3-Fluoro-4-methylbenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-methyl-thiobenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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